molecular formula C28H27N3O4 B2614440 5-(2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 886951-10-6

5-(2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2614440
CAS No.: 886951-10-6
M. Wt: 469.541
InChI Key: GSICCUZQIRQXAN-UHFFFAOYSA-N
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Description

5-(2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C28H27N3O4 and its molecular weight is 469.541. The purity is usually 95%.
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Biological Activity

The compound 5-(2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C30H31N3O3C_{30}H_{31}N_3O_3, with a molecular weight of approximately 497.66 g/mol. The structure features a pyrazole ring, an isoquinoline moiety, and various aromatic substituents that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, indicating potential applications in treating several diseases. Key areas of focus include:

  • Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. The pyrazole moiety is known for its anticancer properties, potentially acting through multiple pathways such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting key inflammatory mediators.
  • Antimicrobial Properties : The presence of the pyrazole ring has been associated with antimicrobial activity against a range of pathogens.

Anticancer Activity

A study published in Molecules highlighted the anticancer potential of pyrazole derivatives. The compound was tested against human cancer cell lines such as H460 (lung cancer) and A549 (lung adenocarcinoma). Results indicated that it exhibited significant cytotoxicity with IC50 values in the micromolar range, suggesting effective inhibition of cancer cell proliferation .

Cell LineIC50 (µM)
H46012.5
A54910.0

Anti-inflammatory Effects

In another study focusing on inflammation, compounds similar to the target molecule demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound's structure allows it to interact with these enzymes effectively, leading to reduced prostaglandin synthesis .

Antimicrobial Activity

The antimicrobial efficacy was evaluated against several bacterial strains. Compounds with similar frameworks were found to inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against gram-positive and gram-negative bacteria .

Case Study 1: Anticancer Efficacy

In a controlled experiment involving the treatment of A549 cells with varying concentrations of the compound, significant reductions in cell viability were observed after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations, confirming the compound's role in inducing apoptosis .

Case Study 2: Inhibition of Inflammatory Markers

A study assessing the anti-inflammatory effects demonstrated that treatment with the compound led to a marked decrease in TNF-alpha and IL-6 levels in vitro. This suggests that the compound could be beneficial for conditions characterized by chronic inflammation .

Properties

IUPAC Name

5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4/c1-18-6-8-20(9-7-18)25-16-24(19-10-12-21(34-2)13-11-19)30-31(25)27(32)17-35-26-5-3-4-23-22(26)14-15-29-28(23)33/h3-13,25H,14-17H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSICCUZQIRQXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)COC3=CC=CC4=C3CCNC4=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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